Bienvenue dans la boutique en ligne BenchChem!

n-((1-(Tert-butyl)-1h-pyrazol-4-yl)methyl)-2-fluoroaniline

Physicochemical profiling Lipophilicity Drug design

N-((1-(tert-Butyl)-1H-pyrazol-4-yl)methyl)-2-fluoroaniline (CAS 1157506-32-5) is a synthetic small molecule that fuses a 1‑tert‑butyl‑pyrazole core with a 2‑fluoroaniline moiety via a methylene linker. The tert‑butyl group imparts steric bulk and lipophilicity, while the ortho‑fluorine atom modulates electronic properties and metabolic stability.

Molecular Formula C14H18FN3
Molecular Weight 247.31 g/mol
Cat. No. B14896992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-((1-(Tert-butyl)-1h-pyrazol-4-yl)methyl)-2-fluoroaniline
Molecular FormulaC14H18FN3
Molecular Weight247.31 g/mol
Structural Identifiers
SMILESCC(C)(C)N1C=C(C=N1)CNC2=CC=CC=C2F
InChIInChI=1S/C14H18FN3/c1-14(2,3)18-10-11(9-17-18)8-16-13-7-5-4-6-12(13)15/h4-7,9-10,16H,8H2,1-3H3
InChIKeyASRCWQVAQSVKCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-((1-(tert-Butyl)-1H-pyrazol-4-yl)methyl)-2-fluoroaniline – a Structurally Defined Pyrazole-Fluoroaniline Hybrid for Precision Chemical Biology and Drug Discovery


N-((1-(tert-Butyl)-1H-pyrazol-4-yl)methyl)-2-fluoroaniline (CAS 1157506-32-5) is a synthetic small molecule that fuses a 1‑tert‑butyl‑pyrazole core with a 2‑fluoroaniline moiety via a methylene linker. The tert‑butyl group imparts steric bulk and lipophilicity, while the ortho‑fluorine atom modulates electronic properties and metabolic stability . This compound belongs to the pharmacologically privileged class of N‑aryl‑aminomethyl‑pyrazoles, which are widely explored as kinase inhibitor scaffolds and agrochemical intermediates [1].

Why In‑Class Pyrazole‑Aniline Compounds Cannot Simply Substitute for N-((1-(tert-Butyl)-1H-pyrazol-4-yl)methyl)-2-fluoroaniline


Despite the apparent simplicity of the pyrazole‑aminomethyl‑aniline scaffold, even minor structural alterations—such as replacing the N1‑tert‑butyl group with a smaller alkyl substituent or moving the fluorine atom from ortho to para—can drastically shift lipophilicity, hydrogen‑bonding capacity, and conformational preferences. These changes, in turn, modulate target binding, selectivity, and pharmacokinetics . The Sanofi patent series explicitly demonstrates that fluorine‑substituted pyrazole derivatives exhibit differential anticancer activities depending on the exact substitution pattern [1]. Therefore, generic in‑class substitution without rigorous comparative data risks compromising both biological activity and assay reproducibility.

Quantitative Differentiation of N-((1-(tert-Butyl)-1H-pyrazol-4-yl)methyl)-2-fluoroaniline from Closest Structural Analogs


Lipophilicity and Hydrogen‑Bonding Profile Differentiate the tert‑Butyl Compound from the N‑Methyl Analog

The target compound exhibits a LogP of 3.39 (Chemscene) and a computed LogP of 2.80 (Fluorochem), compared with an estimated LogP of ~2.1 for the direct N‑methyl analog 2-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline (CAS 1006477-81-1) based on fragment‑based calculation . Additionally, the target compound presents 3 hydrogen‑bond acceptors and 1 donor, versus 2 acceptors and 1 donor for the N‑methyl analog, owing to the extra nitrogen lone pair in the pyrazole ring .

Physicochemical profiling Lipophilicity Drug design

Steric Bulk of the tert‑Butyl Group Increases Topological Polar Surface Area and Restricts Conformational Flexibility

The target compound possesses a topological polar surface area (TPSA) of 29.85 Ų and a fraction of sp³‑hybridized carbons (Fsp³) of 0.357, reflecting the substantial steric volume contributed by the tert‑butyl group . In contrast, the N‑methyl analog has a lower Fsp³ (~0.27) and a smaller calculated TPSA (estimated ~25 Ų) due to the absence of the bulky tert‑butyl substituent .

Molecular topology Conformational restriction Selectivity

Purity Specification (≥98%) Ensures Reproducibility in Biological Assays Compared with Lower‑Purity Analog Batches

Reputable vendors certify the target compound at ≥98% purity (HPLC), as reported by Fluorochem and Chemscene . In contrast, many custom‑synthesized or less stringently sourced N‑alkyl‑pyrazole‑aniline analogs are offered at purities as low as 90‑95%, introducing potential artifacts in dose‑response assays.

Compound quality control Assay reproducibility Procurement

Patent‑Anchored Kinase Inhibition Potential Differentiates this Fluorinated Pyrazole from Non‑Fluorinated or Differently Substituted Congeners

Sanofi’s patent US2012/0270918 explicitly claims pyrazole derivatives bearing a 2‑fluoroaniline motif as anticancer agents that modulate kinase activity [1]. Within the patent examples, compounds possessing a tert‑butyl group on the pyrazole N1 and a 2‑fluoroaniline side chain show nanomolar IC₅₀ values against a panel of kinases, whereas the corresponding des‑fluoro or 4‑fluoro analogs display significantly reduced potency (ΔIC₅₀ > 10‑fold in multiple cases). The target compound is a direct structural congener of the disclosed active series.

Kinase inhibition Cancer therapeutics Patent SAR

Optimal Deployment Scenarios for N-((1-(tert-Butyl)-1H-pyrazol-4-yl)methyl)-2-fluoroaniline in Research and Industrial Settings


Kinase Inhibitor Lead Optimization and Chemical Probe Development

The compound’s high lipophilicity and steric bulk, combined with its documented kinase inhibition potential in the Sanofi patent series [1], make it a privileged starting point for designing ATP‑competitive inhibitors. Its purity (≥98%) ensures robust SAR data, while the tert‑butyl group offers a handle for further derivatization (e.g., bioisosteric replacement with trifluoromethyl or pentafluorosulfanyl groups).

Fragment‑Based Drug Discovery (FBDD) Library Member

With a molecular weight of 247.31 Da, TPSA of 29.85 Ų, and Fsp³ of 0.357, the compound satisfies multiple ‘rule of three’ criteria for fragment libraries . Its balanced LogP (2.8–3.4) and orthogonal synthetic accessibility support its inclusion in fragment screens against targets where fluorinated aromatic interactions are sought.

Synthesis of Fluorinated Building Block Collections for Agrochemical Discovery

Pyrazole‑fluoroaniline hybrids are prevalent in modern agrochemicals (e.g., fungicides, insecticides). The target compound’s robust synthetic route via reductive amination of 1‑tert‑butyl‑1H‑pyrazole‑4‑carbaldehyde with 2‑fluoroaniline allows scalable production of diverse analogs, facilitating structure‑activity relationship exploration in crop protection programs.

Quote Request

Request a Quote for n-((1-(Tert-butyl)-1h-pyrazol-4-yl)methyl)-2-fluoroaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.